

# An In-depth Technical Guide to (2-Bromophenyl)acetaldehyde

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## Compound of Interest

Compound Name: (2-Bromophenyl)acetaldehyde

CAS No.: 96557-30-1

Cat. No.: B125969

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(2-Bromophenyl)acetaldehyde** is an aromatic aldehyde of significant interest in synthetic organic chemistry. Its utility primarily lies in its role as a versatile intermediate for the construction of more complex molecular architectures, particularly in the development of pharmaceuticals and other fine chemicals. The presence of both a reactive aldehyde group and a bromine-substituted aromatic ring allows for a wide range of chemical transformations, making it a valuable building block for medicinal chemists and process development scientists. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its relevance in drug discovery and development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **(2-Bromophenyl)acetaldehyde** is presented below. It is important to note that while some properties are well-documented, specific experimental data for melting point, boiling point, and density are not readily available

in the published literature. The physical state has been reported as both a solid and an oil, suggesting that its appearance may depend on purity and ambient conditions.

Table 1: Chemical Identifiers and General Properties

Property	Value	Citation
CAS Number	96557-30-1	
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO	
Molecular Weight	199.04 g/mol	
IUPAC Name	2-(2-bromophenyl)acetaldehyde	
SMILES	<chem>C1=CC=C(C(=C1)CC=O)Br</chem>	
InChI Key	AXBFWAWZAFWFQW-UHFFFAOYSA-N	

Table 2: Physical Properties

Property	Value	Notes
Physical State	Solid or Oil	Reported as both; may depend on purity.
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Soluble in organic solvents such as methylene chloride and ether.	Based on synthetic protocols.

Table 3: Safety Information

Hazard Statement	GHS Pictogram	Signal Word
H302: Harmful if swallowed	GHS07	Warning

## Spectroscopic Data

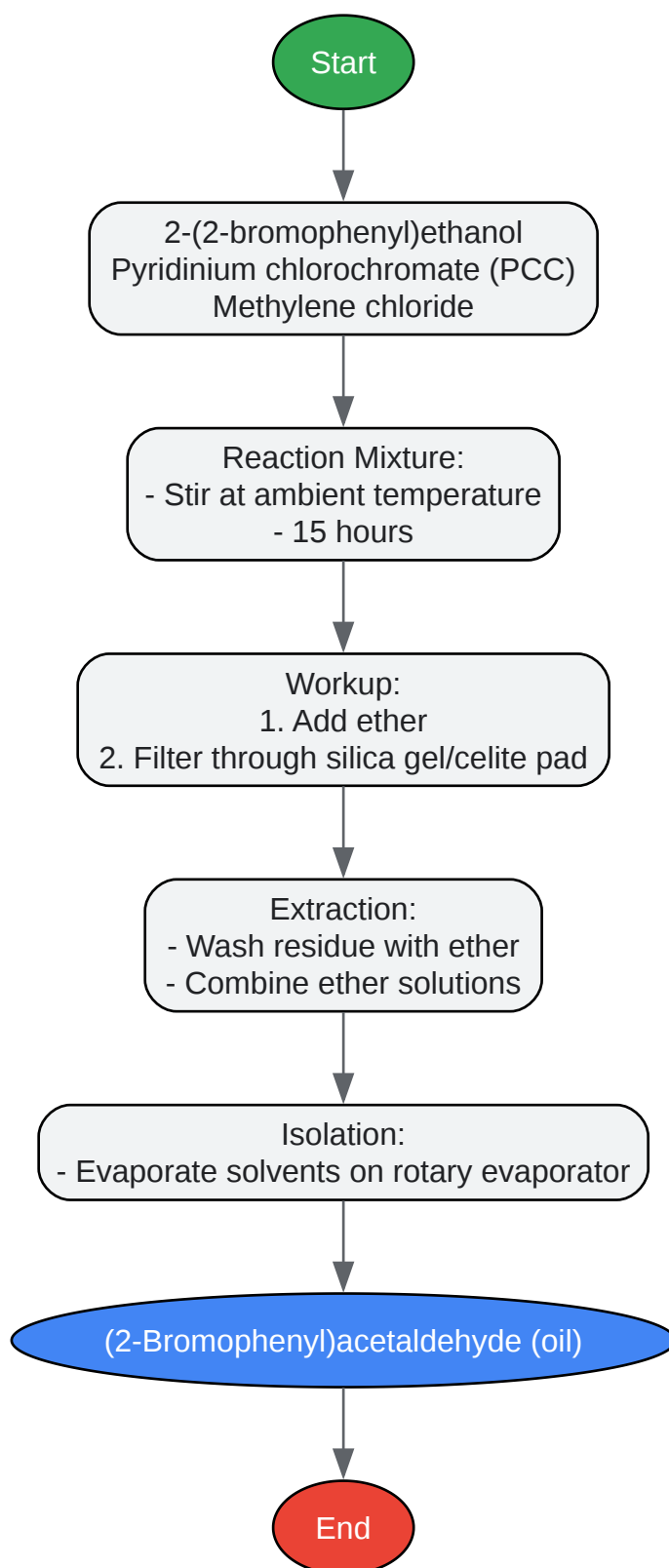
Detailed experimental spectroscopic data (NMR, IR, MS) for **(2-Bromophenyl)acetaldehyde** is not widely available in public databases. Researchers are advised to acquire their own analytical data upon synthesis or purchase to confirm identity and purity.

## Synthesis and Experimental Protocols

**(2-Bromophenyl)acetaldehyde** can be synthesized via the oxidation of 2-(2-bromophenyl)ethanol. A detailed experimental protocol is provided below.

### Synthesis of **(2-Bromophenyl)acetaldehyde** from 2-(2-bromophenyl)ethanol

Workflow Diagram:



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Caption: Synthesis workflow for **(2-Bromophenyl)acetaldehyde**.

### Experimental Protocol:

- **Preparation of the Reaction Mixture:** To a stirred suspension of 14.62 grams (0.063 mole) of pyridinium chlorochromate (PCC) in 75 milliliters of methylene chloride at ambient temperature, add a solution of 9.11 grams (0.045 mole) of 2-(2-bromophenyl)ethanol in 35 milliliters of methylene chloride. An exothermic reaction will be observed, resulting in a black reaction mixture.
- **Reaction:** Continue stirring the mixture for 15 hours at ambient temperature.
- **Workup:** Add 150 milliliters of ether to the reaction mixture and filter it through a pad of silica gel on celite.
- **Extraction:** Wash the insoluble residue with 100 milliliters of ether. Combine the ether filtrates.
- **Isolation:** Evaporate the combined ether solutions on a rotary evaporator to yield the desired **(2-Bromophenyl)acetaldehyde** as an oil. The reported yield for this protocol is approximately 90%.

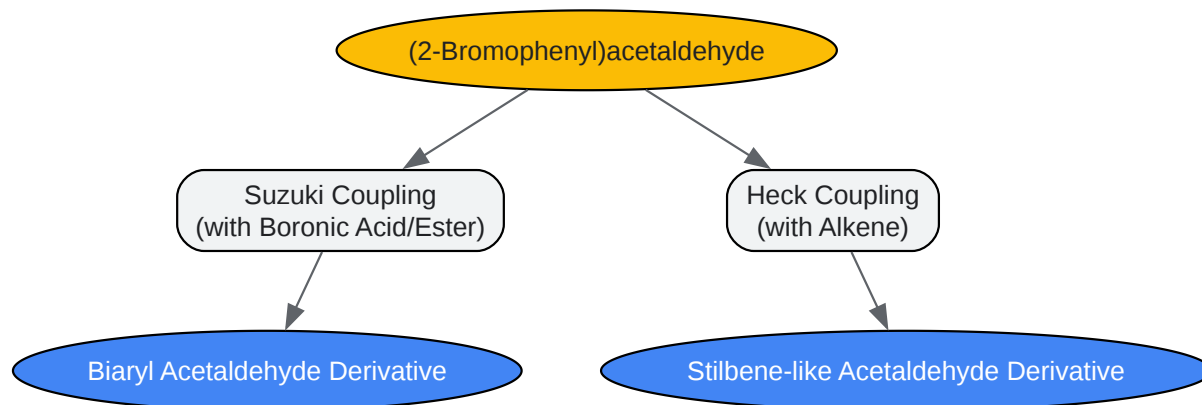
## Reactivity and Applications in Drug Development

The chemical reactivity of **(2-Bromophenyl)acetaldehyde** is dominated by the aldehyde functional group and the bromo-substituted aromatic ring. The aldehyde can undergo nucleophilic addition, reduction, oxidation, and condensation reactions. The aryl bromide moiety is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in the synthesis of many pharmaceutical compounds.

## Palladium-Catalyzed Cross-Coupling Reactions

**(2-Bromophenyl)acetaldehyde** serves as an excellent substrate for creating carbon-carbon bonds. Below are generalized experimental workflows for Suzuki and Heck reactions.

Logical Relationship Diagram for Cross-Coupling Reactions:



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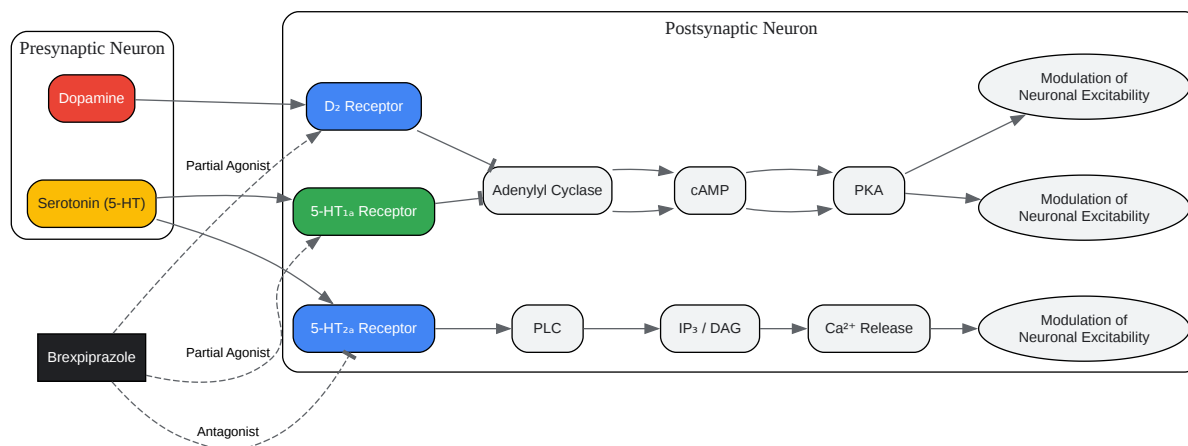
Caption: Reactivity of **(2-Bromophenyl)acetaldehyde** in cross-coupling.

## Application in the Synthesis of Neuroactive Compounds

**(2-Bromophenyl)acetaldehyde** is a precursor for various neuroactive compounds. A notable example is its potential role in the synthesis of atypical antipsychotics like Brexpiprazole. Brexpiprazole is a partial agonist at dopamine D<sub>2</sub> and serotonin 5-HT<sub>1a</sub> receptors and an antagonist at serotonin 5-HT<sub>2a</sub> receptors. The core structure of such molecules can be accessed through intermediates derived from **(2-Bromophenyl)acetaldehyde**.

## Brexpiprazole Signaling Pathway

The therapeutic effects of Brexpiprazole are mediated through its interaction with dopamine and serotonin signaling pathways in the central nervous system. A simplified representation of these pathways is illustrated below.



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Caption: Simplified Dopamine and Serotonin Signaling Pathways Modulated by Brexpiprazole.

## Conclusion

**(2-Bromophenyl)acetaldehyde** is a valuable and reactive intermediate in organic synthesis. Its utility in constructing complex molecules, particularly through palladium-catalyzed cross-coupling reactions, makes it a key building block for drug discovery, especially in the area of neuropharmacology. While there is a need for more comprehensive experimental data on its physical and spectroscopic properties, the available synthetic protocols and known reactivity patterns provide a solid foundation for its application in research and development. Further exploration of its use in the synthesis of novel bioactive compounds is a promising area for future investigation.

- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Bromophenyl)acetaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b125969/docs#an-in-depth-technical-guide-to-2-bromophenyl-acetaldehyde>]

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